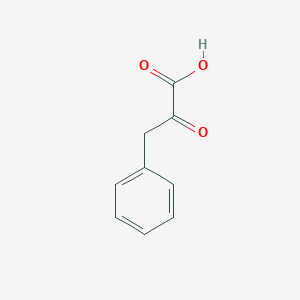

Phenylpyruvic acid

描述

属性

IUPAC Name |

2-oxo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNMPGBKDVTSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |

| Record name | Phenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042281 | |

| Record name | Phenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |

| Record name | Phenylpyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxo-3-phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

112 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxo-3-phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

156-06-9 | |

| Record name | Phenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenepropanoic acid, .alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | Phenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Phenylpyruvic Acid in Phenylalanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of phenylpyruvic acid's role within the broader context of phenylalanine metabolism. Phenylalanine is an essential amino acid, and its metabolic pathways are critical for normal physiological function. Disruptions in these pathways, particularly the accumulation of phenylalanine and its metabolites like this compound, are central to the pathophysiology of the genetic disorder Phenylketonuria (PKU). This document details the biochemical pathways, presents quantitative data on metabolites and enzyme kinetics, outlines relevant experimental protocols, and discusses the implications for therapeutic drug development.

Core Biochemical Pathways

Under normal physiological conditions, the primary metabolic route for the essential amino acid L-phenylalanine is its irreversible hydroxylation to L-tyrosine. This reaction is catalyzed by the hepatic enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor.[1][2] Tyrosine is then used in the synthesis of proteins and important molecules like dopamine, norepinephrine, and melanin.[3]

A secondary, and typically minor, metabolic pathway for phenylalanine is its transamination to form this compound (also known as phenylpyruvate).[3][4] This reaction is catalyzed by phenylalanine aminotransferase.[2] In a healthy state, the flux through this pathway is minimal.

The Metabolic Shift in Phenylketonuria (PKU)

Phenylketonuria is an autosomal recessive inborn error of metabolism caused by mutations in the PAH gene, leading to a deficiency or complete absence of functional phenylalanine hydroxylase enzyme.[5][6][7] When PAH activity is compromised, the primary conversion pathway to tyrosine is blocked. This leads to a massive accumulation of phenylalanine in the blood and other tissues.[1]

The high concentration of phenylalanine substrate forces the metabolism through the alternative transamination pathway, resulting in a significant overproduction and accumulation of this compound.[4][5] this compound is then further converted to other metabolites, including phenyllactic acid and phenylacetic acid. It is the buildup of phenylalanine itself and these metabolites, particularly this compound, that is responsible for the severe neurotoxicity and cognitive impairment characteristic of untreated PKU.[1]

Quantitative Data Presentation

The metabolic shift in PKU results in dramatic changes in the concentrations of phenylalanine and its derivatives, as well as altered enzyme kinetics.

Metabolite Concentrations

The following table summarizes the typical concentrations of phenylalanine and this compound in healthy individuals versus those with classic PKU.

| Metabolite | Fluid | Healthy Individual Concentration | Classic PKU Concentration (Untreated) |

| Phenylalanine | Blood Plasma | 35–120 µmol/L[6] | >1200 µmol/L[6][7] |

| This compound | Urine | Not typically detected | Significantly elevated; gives urine a "musty odor"[5][8] |

Note: Quantitative plasma or CSF values for this compound are not commonly reported, as it is rapidly metabolized and/or excreted in the urine. Its presence in urine is a key diagnostic marker.[8]

Enzyme Kinetics

The activities of phenylalanine hydroxylase (PAH) and phenylalanine aminotransferase are central to the metabolic fate of phenylalanine.

| Enzyme | Parameter | Value | Conditions |

| Human Phenylalanine Hydroxylase (PAH) | Km (for Phenylalanine) | 0.51 mM[9] | Recombinant human PAH, 37°C, with BH4 |

| Ka (for Phenylalanine as activator) | 0.54 mM[9] | Recombinant human PAH, 37°C, with BH4 | |

| Kd (for BH4) | 65 µM[10] | Truncated rat liver PAH | |

| Kd (for Phenylalanine, to E-BH4 complex) | 130 µM[10] | Truncated rat liver PAH | |

| Human Phenylalanine Aminotransferase | Km (for Phenylalanine) | 1.37 ± 0.14 mM[9] | Estimated from phenylalanine-loading tests in classic PKU patients |

Toxicological Data for this compound

While a specific IC50 value for neurotoxicity is not consistently defined, in vitro and in vivo studies have quantified the detrimental effects of this compound (PPA).

| System | Effect | Concentration / Dose |

| Rat Brain Homogenates | Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) activity | 0.6 mM and 1.2 mM[11][12] |

| Human Astrocytoma Cells (1321N1) | No significant cytotoxicity observed | Up to 5 mM[13] |

| Neonatal Mice | Induction of necrotic neural damage in hippocampal regions | 2.5 mg/g body weight (single injection)[14] |

Therapeutic Efficacy Data

Drug development for PKU aims to reduce the high levels of blood phenylalanine.

| Therapy Agent | Mechanism of Action | Reported Efficacy |

| Sapropterin Dihydrochloride | Synthetic form of the BH4 cofactor; enhances residual PAH activity.[6] | Reduces blood Phe by ~225 µmol/L in responsive patients with high baseline levels.[15] |

| Sepiapterin (PTC923) | Precursor to BH4; enhances intracellular BH4 levels and may act as a chaperone for PAH.[5] | 63% mean reduction in blood Phe levels over 6 weeks in a Phase 3 trial.[16] |

Experimental Protocols

Accurate quantification of phenylalanine and its metabolites is crucial for diagnosing and monitoring PKU, as well as for research and drug development.

Protocol for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a representative method for the analysis of organic acids, including this compound, in urine. The method involves extraction, derivatization to make the analyte volatile, and subsequent GC-MS analysis.[16][17][18]

1. Sample Preparation (Urine)

-

Normalization: Determine the creatinine (B1669602) concentration of the urine sample. To standardize the extraction, adjust the volume of urine used to be equivalent to a nominal creatinine value (e.g., 1 µmol). For example, if a sample has a creatinine of 2 mmol/L, use 0.5 mL of urine.[19]

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of an organic acid not typically present) to the normalized urine sample. This accounts for variability during sample preparation.[19]

-

Acidification: Acidify the sample with HCl to a pH of ~1.[17]

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2.5 mL of ethyl acetate, followed by 2.5 mL of diethyl ether). Vortex vigorously.[17]

-

Phase Separation: Centrifuge to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction for a second time and combine the organic phases.[16]

2. Derivatization

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at ambient temperature or slightly elevated (e.g., 40°C).[17]

-

Oximation: To stabilize the keto group of this compound, add an oximation reagent (e.g., 40 µL of methoxyamine hydrochloride in pyridine) to the dried residue. Incubate at 60°C for 30 minutes. This step converts the keto acid to a more stable oxime derivative.[16][19]

-

Silylation: Add a silylating agent (e.g., 75 µL of BSTFA with 1% TMCS) to the sample. Cap the vial tightly and incubate at 75°C for 30 minutes. This step replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte for gas chromatography.[17]

3. GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

- Column: Use a suitable capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: Start at an initial oven temperature (e.g., 80°C, hold for 5 min), then ramp at a set rate (e.g., 8°C/min) to a final temperature (e.g., 280°C, hold for 10 min).[17]

-

Mass Spectrometry:

- Ionization: Use Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Operate in either full scan mode (to identify unknown compounds) or Selected Ion Monitoring (SIM) mode (for targeted quantification of known analytes like the PPA-derivative) for higher sensitivity.[19]

4. Data Analysis

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Quantify the analyte by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Implications for Drug Development

The central role of this compound and its precursor, phenylalanine, in the pathophysiology of PKU makes this metabolic pathway a primary target for therapeutic intervention. Drug development strategies focus on several key areas:

-

Enhancing Residual Enzyme Activity: For patients with some residual PAH function, pharmacological chaperones or cofactors can be effective. Sapropterin dihydrochloride, a synthetic form of BH4, works by this mechanism to lower phenylalanine levels in a subset of patients.[6]

-

Enzyme Substitution Therapy: This approach aims to introduce an alternative enzyme that can break down phenylalanine. Phenylalanine ammonia-lyase (PAL) is an enzyme that converts phenylalanine to non-toxic metabolites and is the basis for therapies like pegvaliase.[20]

-

Gene Therapy: The ultimate goal of gene therapy is to deliver a functional copy of the PAH gene to liver cells, thereby restoring the body's natural ability to metabolize phenylalanine and preventing the formation of this compound.

-

Substrate Reduction Therapy: Another strategy involves reducing the absorption of phenylalanine from the gut or increasing its excretion, thereby lowering the substrate available for conversion into this compound.

Understanding the precise kinetics and toxicological impact of this compound is essential for evaluating the efficacy of these novel therapies and for developing new biomarkers to monitor disease progression and treatment response.

References

- 1. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Phenylketonuria - Wikipedia [en.wikipedia.org]

- 6. Phenylketonuria (PKU): Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 7. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. beta-Phenylpyruvate induces long-term neurobehavioral damage and brain necrosis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aurametrix.weebly.com [aurametrix.weebly.com]

- 17. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. metbio.net [metbio.net]

- 20. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phenylpyruvic Acid Biosynthesis Pathway in Microbes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biosynthesis of phenylpyruvic acid, a key intermediate in the production of the aromatic amino acid L-phenylalanine (B559525) and a valuable precursor for various pharmaceuticals and fine chemicals. This document details the core metabolic pathways, regulatory mechanisms, quantitative production data, and essential experimental protocols.

The Core Biosynthetic Route: The Shikimate Pathway

In the majority of microorganisms, this compound is synthesized as the penultimate precursor to L-phenylalanine via the highly conserved shikimate pathway .[1] This seven-step enzymatic pathway converts central carbon metabolites, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1]

The biosynthesis of this compound from chorismate involves two key enzymatic steps:

-

Chorismate to Prephenate: The enzyme chorismate mutase (encoded by the pheA gene in E. coli) catalyzes the Claisen rearrangement of chorismate to prephenate.[2][3]

-

Prephenate to this compound: Subsequently, prephenate dehydratase (also encoded by the bifunctional pheA gene in E. coli) catalyzes the dehydration and decarboxylation of prephenate to yield this compound.[4]

Finally, this compound is typically transaminated to produce L-phenylalanine. However, for the production of this compound as a final product, this last step is often a target for metabolic engineering.

Pathway Visualization

Regulation of this compound Biosynthesis

The biosynthesis of aromatic amino acids is energetically expensive, and thus, tightly regulated at both the genetic and enzymatic levels to prevent overproduction.

Transcriptional Regulation in E. coli

In Escherichia coli, the primary regulatory control of phenylalanine biosynthesis occurs at the transcriptional level of the pheA operon .[5][6] This regulation is mediated by an attenuation mechanism . The expression of pheA is controlled by the availability of charged phenylalanyl-tRNA. When levels are low, transcription proceeds through the attenuator region, leading to the synthesis of chorismate mutase and prephenate dehydratase. Conversely, high levels of charged phenylalanyl-tRNA promote the formation of a terminator hairpin, halting transcription.[7]

The pheR gene product, which is tRNAPhe, plays a crucial role in this process. Mutations in pheR can lead to decreased levels of charged tRNAPhe, resulting in the derepression of the pheA operon.[7]

Allosteric Feedback Inhibition

A more immediate level of control is exerted through allosteric feedback inhibition of key enzymes by the final product, L-phenylalanine. In E. coli, the bifunctional enzyme chorismate mutase-prephenate dehydratase (PheA) is allosterically inhibited by L-phenylalanine.[8][9] This inhibition is achieved through the binding of phenylalanine to a regulatory site on the enzyme, which induces a conformational change that reduces its catalytic activity.[9] Tyrosine and tryptophan can also exert feedback inhibition on the initial enzyme of the shikimate pathway, DAHP synthase, further controlling the carbon flux into aromatic amino acid biosynthesis.

Quantitative Data on this compound Production

Metabolic engineering efforts have focused on overproducing this compound by deregulating the biosynthetic pathway and redirecting carbon flux. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production in Engineered Microbes

| Microorganism | Engineering Strategy | Titer (g/L) | Substrate | Reference |

| Escherichia coli | Overexpression of L-amino acid deaminase (L-AAD) from Proteus mirabilis | 3.3 ± 0.2 | L-phenylalanine | [10] |

| Escherichia coli | Knockout of three aminotransferase genes, overexpression of L-AAD | 3.9 ± 0.1 | L-phenylalanine | [11] |

| Escherichia coli | Engineered L-AAD (triple mutant) | 10.0 ± 0.4 | L-phenylalanine | [11] |

| Escherichia coli | Fed-batch biotransformation with engineered L-AAD | 21 ± 1.8 | L-phenylalanine | [11] |

| Escherichia coli | Chromosomally engineered with multiple copies of pmLAAD | 19.14 | L-phenylalanine | [12] |

| Escherichia coli | Symbiotic plasmid system with aadL | 18.7 | L-phenylalanine | [13][14] |

| Proteus vulgaris | Optimized submerged fermentation | 1.349 | Glucose, yeast extract, L-phenylalanine | [1][15] |

Table 2: Fermentation and Biotransformation Conditions for this compound Production

| Microorganism | Temperature (°C) | pH | Aeration (vvm) | Key Media Components | Reference |

| Proteus vulgaris | 34.5 | 5.12 | 0.5 | 119 g/L glucose, 3.68 g/L yeast extract, 14.84 g/L L-phenylalanine | [15] |

| Engineered E. coli | 35 (growing cells), 40 (resting cells) | 7.0 (growing), 8.0 (resting) | 1.5 (resting cells) | L-phenylalanine (20-30 g/L) | [10] |

Experimental Protocols

Chorismate Mutase Activity Assay

This protocol is adapted from methods described for assaying chorismate mutase activity by monitoring the formation of phenylpyruvate from prephenate.[16][17]

Principle: Chorismate is enzymatically converted to prephenate by chorismate mutase. The reaction is stopped, and prephenate is then acid-converted to phenylpyruvate, which can be quantified spectrophotometrically.

Materials:

-

Chorismate solution (1 mM in 50 mM Tris-HCl, pH 7.5)

-

Enzyme extract or purified chorismate mutase

-

1 N HCl

-

2.5 N NaOH

-

Spectrophotometer

Procedure:

-

Pre-incubate 0.4 mL of the chorismate solution at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the enzymatic reaction by adding 100 µL of 1 N HCl.

-

Incubate at 37°C for 15 minutes to facilitate the non-enzymatic conversion of prephenate to this compound.

-

Add 700 µL of 2.5 N NaOH to develop the phenylpyruvate chromophore.

-

Measure the absorbance at 320 nm.

-

A blank reaction without the enzyme should be run to account for the spontaneous conversion of chorismate.

Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound in biological samples using reverse-phase high-performance liquid chromatography (HPLC).[18][19][20]

Principle: this compound is separated from other components in a sample by reverse-phase chromatography and detected by its UV absorbance.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[20]

-

This compound standard solutions

-

Sample preparation reagents (e.g., for protein precipitation)

Procedure:

-

Sample Preparation:

-

Centrifuge microbial culture samples to pellet cells.

-

Filter the supernatant through a 0.22 µm filter.

-

If necessary, perform protein precipitation (e.g., with acetonitrile or perchloric acid) for intracellular samples.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample.

-

Run the analysis using an isocratic or gradient elution method.

-

Detect this compound by monitoring the absorbance at an appropriate wavelength (e.g., 210 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Microbial Fermentation for this compound Production

This protocol provides a general framework for the production of this compound using microbial fermentation, based on optimized conditions for Proteus vulgaris.[1][15][21]

Materials:

-

Bioreactor (e.g., 2-L)

-

Fermentation medium (see Table 2 for an example)

-

Inoculum culture of the production strain

-

pH probe and controller

-

Dissolved oxygen probe

-

Temperature controller

Procedure:

-

Prepare and sterilize the fermentation medium in the bioreactor.

-

Inoculate the bioreactor with a seed culture of the microbial strain.

-

Maintain the fermentation at the desired temperature, pH, and aeration rate (refer to Table 2 for optimized parameters).

-

Monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production by taking samples at regular intervals for HPLC analysis.

-

For fed-batch processes, feed additional substrates (e.g., glucose, L-phenylalanine) to maintain optimal production conditions.

-

Harvest the culture and separate the this compound from the fermentation broth.

This guide provides a foundational understanding of the microbial biosynthesis of this compound. For more specific applications, further optimization of microbial strains, fermentation conditions, and downstream processing will be necessary. The provided protocols and data serve as a starting point for research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prephenate Dehydratase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of pheA expression by the pheR product in Escherichia coli is mediated through attenuation of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chorismate mutase-prephenate dehydratase. Phenylalanine-induced dimerization and its relationship to feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combination of this compound (PPA) pathway engineering and molecular engineering of L-amino acid deaminase improves PPA production with an Escherichia coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of this compound from l-phenylalanine using chromosomally engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering Escherichia coli with a symbiotic plasmid for the production of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Engineering Escherichia coli with a symbiotic plasmid for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

- 16. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Determination of alpha-keto acids including this compound in human plasma by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. akjournals.com [akjournals.com]

Phenylpyruvic Acid: A Core Biomarker for Phenylketonuria - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize the essential amino acid phenylalanine. This technical guide provides an in-depth exploration of phenylpyruvic acid (PPA), a key biomarker for the diagnosis and monitoring of PKU. We will delve into the biochemical basis of PPA formation, its pathophysiological role, and detailed methodologies for its detection and quantification in biological matrices. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development, offering a deeper understanding of PPA's significance in PKU.

Introduction: The Biochemical Basis of Phenylketonuria and the Role of this compound

Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2][3] In healthy individuals, PAH catalyzes the conversion of phenylalanine to tyrosine. However, in individuals with PKU, the deficiency or absence of functional PAH leads to a buildup of phenylalanine in the blood and other tissues.[1][2][3]

When phenylalanine concentrations exceed the capacity of the primary metabolic pathway, alternative routes are activated. One such pathway is the transamination of phenylalanine to this compound.[4] The accumulation of both phenylalanine and its metabolites, including PPA, is central to the pathophysiology of PKU, leading to severe neurological damage if left untreated.[4]

This compound as a Biomarker for PKU

The presence of elevated levels of this compound in the urine and blood is a hallmark of PKU.[1][5] In healthy individuals, PPA is typically absent or present at very low, often undetectable, concentrations. Its accumulation is directly linked to the hyperphenylalaninemia characteristic of PKU, making it a reliable biomarker for diagnosis and for monitoring dietary therapy adherence.

Quantitative Data

The following table summarizes the quantitative levels of this compound and phenylalanine in healthy individuals and patients with different classifications of phenylketonuria.

| Analyte | Matrix | Population | Concentration Range |

| This compound | Plasma | Healthy/Non-PKU | Not Detected |

| Plasma | Classical PKU (untreated) | 0.10 - 1.68 mg/100 ml (mean 0.84 mg/100 ml) | |

| Urine | Healthy | Very low to undetectable | |

| Urine | PKU | Elevated, presence is a key diagnostic feature | |

| Phenylalanine | Plasma | Healthy Neonates | < 150 µmol/L |

| Plasma | Healthy Older Children/Adults | < 120 µmol/L | |

| Plasma | Mild Hyperphenylalaninemia (HPA) | 120 - 360 µmol/L | |

| Plasma | Mild PKU | 600 - 1200 µmol/L | |

| Plasma | Classical PKU | > 1200 µmol/L |

Signaling Pathways and Pathophysiology

The accumulation of phenylalanine and its metabolites, including this compound, disrupts normal cellular function, particularly in the brain. The high levels of these compounds are neurotoxic and interfere with various signaling pathways.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Phenylpyruvic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyruvic acid (PPA), a key intermediate in phenylalanine metabolism, is a molecule of significant interest in biomedical research and drug development, particularly in the context of phenylketonuria (PKU). Understanding its chemical behavior and stability in aqueous environments is crucial for the development of analytical methods, formulation of therapeutic agents, and interpretation of biological studies. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound in aqueous solutions. It details the compound's physicochemical characteristics, explores its degradation pathways under various stress conditions, and outlines experimental protocols for its stability assessment.

Chemical and Physical Properties of this compound

This compound (2-oxo-3-phenylpropanoic acid) is an alpha-keto acid with the chemical formula C₉H₈O₃. Its structure, featuring a phenyl group attached to a pyruvic acid moiety, dictates its chemical reactivity and physical properties. In aqueous solution, PPA exists in a dynamic equilibrium between its keto and enol tautomers, with the keto form being predominant.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 155 °C (decomposes) | [3] |

| pKa (Strongest Acidic) | 3.33 (Predicted) | [4] |

| Aqueous Solubility | Soluble | [2] |

| UV/Vis. λmax | 289 nm | [5] |

Table 1: Physicochemical Properties of this compound

Stability of this compound in Aqueous Solution

The stability of PPA in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways for PPA are oxidation and decarboxylation.

Effect of pH

Effect of Temperature

Temperature significantly impacts the stability of PPA. As with most chemical reactions, the rate of degradation increases with temperature. It is crucial to control the temperature during storage and analysis of PPA solutions to ensure accurate and reproducible results.

Photostability

This compound is susceptible to degradation upon exposure to light, particularly UV radiation. Photolysis can lead to the formation of various degradation products. Therefore, it is recommended to protect PPA solutions from light during storage and handling.

Oxidative Degradation

PPA is prone to oxidative degradation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents. The aerobic oxidation of this compound can yield products such as benzaldehyde (B42025) and oxalate.[6]

Degradation Pathways

The degradation of this compound in aqueous solution can proceed through several pathways, primarily influenced by the specific stress conditions applied.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

| Stress Condition | Reagent/Condition | Duration | Analysis |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24, 48, 72 h | Neutralize with 0.1 M NaOH, dilute, and analyze by HPLC. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 4, 8 h | Neutralize with 0.1 M HCl, dilute, and analyze by HPLC. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | 24, 48, 72 h | Dilute and analyze by HPLC. |

| Thermal Degradation | 80 °C (solid and solution) | 24, 48, 72 h | Dissolve/dilute and analyze by HPLC. |

| Photodegradation | Exposure to light (ICH Q1B) in a photostability chamber | As per ICH Q1B | Dissolve/dilute and analyze by HPLC. A dark control should be used. |

Table 2: Typical Conditions for a Forced Degradation Study of this compound

Stability-Indicating HPLC Method

A robust HPLC method is essential to separate PPA from its degradation products. A typical reverse-phase HPLC method is described below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 289 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |

Table 3: Example of a Stability-Indicating HPLC Method for this compound

Sample Preparation for HPLC Analysis:

-

Accurately weigh and dissolve an appropriate amount of the PPA sample in the diluent to obtain a stock solution.

-

For stability samples, withdraw an aliquot at each time point.

-

If necessary, neutralize the acid or base-stressed samples.

-

Dilute the samples with the diluent to a final concentration within the linear range of the method.

-

Filter the samples through a 0.45 µm syringe filter before injection.

Conclusion

This compound is a relatively unstable compound in aqueous solutions, susceptible to degradation via oxidation and decarboxylation. Its stability is significantly influenced by pH, temperature, and light. This technical guide has summarized the key chemical properties of PPA and provided a framework for assessing its stability. The outlined forced degradation study protocol and the example stability-indicating HPLC method offer a starting point for researchers and drug development professionals to design and execute robust stability studies for this compound. Further investigation into the detailed kinetics of degradation under various conditions would provide a more complete understanding of its stability profile.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]

- 3. This compound – preparation and application - Georganics [georganics.sk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

Phenylpyruvic Acid and its Role in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine. This leads to the accumulation of phenylalanine and its metabolites, including phenylpyruvic acid (PPA), in the blood and brain.[1] The buildup of these substances is neurotoxic and results in severe neurological damage if left untreated.[2] This technical guide provides an in-depth overview of the involvement of this compound in the pathophysiology of neurological disorders, with a primary focus on PKU. It details the biochemical pathways, mechanisms of neurotoxicity, and current experimental models. Furthermore, this guide presents quantitative data on the effects of PPA, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in drug development.

Introduction: The Central Role of this compound in Phenylketonuria

Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase (PAH).[2][3] PAH is responsible for converting phenylalanine to tyrosine. In the absence of functional PAH, phenylalanine accumulates and is alternatively metabolized into phenylketones, such as this compound, which are excreted in the urine.[2][4] The accumulation of both phenylalanine and this compound in the brain is a key contributor to the neurological manifestations of PKU, which include intellectual disability, seizures, and behavioral problems.[2][5]

Biochemical Pathways and Mechanisms of Neurotoxicity

The primary mechanism of neurological damage in PKU is the toxic effect of high concentrations of phenylalanine and its metabolites on the central nervous system.[1] this compound, a keto acid, is a significant contributor to this neurotoxicity through several proposed mechanisms.[1][6]

Impaired Neurotransmitter Synthesis

High levels of phenylalanine in the brain compete with other large neutral amino acids (LNAAs), such as tyrosine and tryptophan, for transport across the blood-brain barrier.[4] Tyrosine and tryptophan are precursors for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and serotonin.[1][7] Reduced availability of these precursors leads to decreased neurotransmitter production, disrupting normal brain function, which can affect mood, learning, memory, and motivation.[8][9]

Oxidative Stress

There is growing evidence that oxidative stress plays a significant role in the pathophysiology of PKU.[10][11] Both phenylalanine and this compound have been shown to induce the production of reactive oxygen species (ROS) and decrease the levels of antioxidants, such as glutathione, in the brain.[12][13][14] This imbalance leads to oxidative damage to lipids, proteins, and DNA, contributing to neuronal dysfunction and death.[15][16] this compound, in particular, has been shown to inhibit the activity of glucose-6-phosphate dehydrogenase, a key enzyme in the production of NADPH, which is essential for regenerating the brain's primary antioxidant, glutathione.[17]

Mitochondrial Dysfunction

Mitochondria are crucial for neuronal function due to the high energy demand of the brain.[18] this compound has been shown to impair mitochondrial function by inhibiting key enzymes in cellular respiration, such as pyruvate (B1213749) carboxylase and the pyruvate dehydrogenase complex.[12][19][20] This inhibition disrupts energy metabolism, leading to reduced ATP production and increased oxidative stress, further contributing to neurodegeneration.[6]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the concentrations of this compound and its effects on key biochemical parameters in the context of PKU.

Table 1: Phenylalanine and this compound Concentrations in PKU

| Analyte | Sample Type | Condition | Concentration (µmol/L) | Reference |

| Phenylalanine | Plasma | PKU (untreated) | >1200 | [6] |

| Phenylalanine | Plasma | PKU (treated) | 120-360 | [21] |

| Phenylalanine | Brain | PKU Mouse Model | ~1800 | [7] |

| This compound | Urine | PKU | Elevated | [2][4] |

| This compound | Serum | PKU | Elevated | [1] |

Table 2: Effect of this compound on Enzyme Activity

| Enzyme | Source | PPA Concentration | % Inhibition | Reference |

| Pyruvate Kinase | Human Brain | Not specified | Competitive Inhibition | [21][22] |

| Hexokinase | Human Brain | Not specified | Inhibition | [21][22] |

| Pyruvate Carboxylase | Rat Brain Mitochondria | Dependent on pyruvate concentration | 50% | [19][20] |

| Glucose-6-Phosphate Dehydrogenase | Rat Brain Homogenate | 0.6 mM | Significant reduction | [17] |

| Pyruvate Dehydrogenase Complex | Rat Brain Mitochondria | < 2 mM | No significant inhibition | [12][23] |

Table 3: this compound and Oxidative Stress Markers

| Marker | Model System | PPA Treatment | Observation | Reference |

| Lipid Peroxidation (TBA-RS) | Rat Cerebral Cortex | In vitro | Increased | [13][24] |

| Glutathione (GSH) | Rat Hippocampus & Cerebral Cortex | In vitro (with Phe) | Decreased | [12][13] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Induction of Hyperphenylalaninemia in Mice

This protocol describes a method to induce high levels of phenylalanine in mice to model PKU.

Materials:

-

L-phenylalanine (Sigma-Aldrich)

-

L-ethionine (Sigma-Aldrich)

-

Standard mouse chow

-

Drinking water

Procedure:

-

Prepare a diet containing 3% (w/w) L-phenylalanine and 0.1-0.3% (w/w) L-ethionine mixed into standard mouse chow.[25]

-

Provide the experimental diet and drinking water ad libitum to female NMRI mice.[25]

-

House the mice under standard laboratory conditions.

-

Monitor body weight and food intake regularly.

-

Collect blood samples at desired time points to measure phenylalanine levels.

-

Urine can be collected to measure this compound excretion.[25]

Analysis of this compound in Urine by HPLC

This protocol outlines a method for the sensitive detection of this compound in urine samples.

Materials:

-

Urine sample

-

Ethyl acetate (B1210297)

-

4'-hydrazino-2-stilbazole

-

Methanol

-

Reversed-phase HPLC column (e.g., µBondapak Phenyl)

-

HPLC system with a fluorescence detector

Procedure:

-

Extract the urine sample with ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness.

-

Reconstitute the residue in aqueous methanol.

-

Add 4'-hydrazino-2-stilbazole to the reconstituted sample to form a fluorescent hydrazone derivative of this compound.[26]

-

Inject the derivatized sample into the HPLC system.

-

Separate the components using a reversed-phase column.

-

Detect the fluorescent hydrazone using a fluorescence detector.

-

Quantify the amount of this compound based on a standard curve. The lower limit of detection is approximately 25 pmol in a 0.2 ml urine sample.[26]

Measurement of Oxidative Stress Markers in Brain Tissue

This protocol describes a general approach to assess oxidative stress in brain tissue.

Materials:

-

Brain tissue homogenate

-

Assay kits for specific markers (e.g., MDA, 8-OHdG, 3-nitrotyrosine)

-

Spectrophotometer or ELISA plate reader

Procedure:

-

Lipid Peroxidation (Malondialdehyde - MDA):

-

Use a colorimetric assay with thiobarbituric acid (TBARS assay).[10]

-

Alternatively, use a competitive ELISA kit for MDA.

-

-

DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG):

-

Use immunohistochemistry on fixed tissue sections.[10]

-

Alternatively, use an ELISA-based kit for quantification in tissue lysates.

-

-

Protein Nitration (3-nitrotyrosine):

Assessment of Mitochondrial Function in Brain Tissue

This protocol provides a method to measure mitochondrial respiration in isolated brain tissue.

Materials:

-

Freshly dissected brain tissue (e.g., hippocampus, cortex)

-

Mitochondrial isolation buffer

-

Respirometer (e.g., Seahorse XF Analyzer or Hansatech Oxytherm)

-

Substrates and inhibitors of the electron transport chain (e.g., pyruvate, ADP, oligomycin, FCCP, antimycin A)

Procedure:

-

Dissect the brain region of interest in ice-cold buffer.

-

Homogenize the tissue gently to release mitochondria.

-

Isolate mitochondria by differential centrifugation.[28][29]

-

Resuspend the mitochondrial pellet in a suitable respiration buffer.

-

Measure the oxygen consumption rate (OCR) using a respirometer.[2][30]

-

Sequentially inject substrates and inhibitors to assess different parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[2][30]

Quantification of Neurotransmitters in Mouse Brain Tissue

This protocol describes a method for measuring neurotransmitter levels in specific brain regions using LC-MS/MS.

Materials:

-

Dissected mouse brain regions (e.g., striatum, hippocampus)

-

Internal standards (isotopically labeled neurotransmitters)

-

LC-MS/MS system

Procedure:

-

Rapidly dissect the brain regions on an ice bath.[1]

-

Homogenize the tissue in acetonitrile containing internal standards.[1]

-

Extract the neurotransmitters by sonication.

-

Centrifuge the homogenate to pellet proteins.[1]

-

Analyze the supernatant using an LC-MS/MS system.

-

Separate the neurotransmitters using a suitable chromatography column (e.g., HILIC or C18).[1][31]

-

Quantify the neurotransmitters based on their mass-to-charge ratio and the signal from the internal standards.[3][31]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

References

- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. zivak.com [zivak.com]

- 5. Correlations of blood and brain biochemistry in phenylketonuria: Results from the Pah-enu2 PKU mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. PHE in the brain - BioMarin PKU DSE Patient EN-US [pku.biomarin.com]

- 9. neurology.org [neurology.org]

- 10. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative Stress in Phenylketonuria: What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Newly validated biomarkers of brain damage may shed light into the role of oxidative stress in the pathophysiology of neurocognitive impairment in dietary restricted phenylketonuria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial dysfunction in cognitive neurodevelopmental disorders: Cause or effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Induction of hyperphenylalaninemia in mice by ethionine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Isolation and Functional Assessment of Mitochondria from Small Amounts of Mouse Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Functional mitochondrial analysis in acute brain sections from adult rats reveals mitochondrial dysfunction in a rat model of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Ubiquitous Yet Elusive: A Technical Guide to the Natural Occurrence of Phenylpyruvic Acid in Biological Systems

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyruvic acid (PPA), a keto acid derived from the amino acid phenylalanine, is a molecule of significant interest across various biological disciplines. While prominently known for its accumulation in the genetic disorder phenylketonuria (PKU), its natural occurrence and functional roles extend to a diverse range of organisms, including animals, plants, and microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, its physiological and pathological significance, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this intriguing molecule.

Natural Occurrence and Quantitative Levels of this compound

This compound is a catabolic byproduct of phenylalanine metabolism.[1] Under normal physiological conditions, its levels in most biological fluids and tissues are very low.[1][2] However, it is a key intermediate in certain metabolic pathways and can be produced by various organisms.

In Animals

In healthy animals, this compound is present at trace concentrations as an intermediate in phenylalanine metabolism.[1] The primary route of phenylalanine metabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[3] When this pathway is saturated or impaired, phenylalanine can be transaminated to form this compound.[4]

| Biological System | Tissue/Fluid | Concentration Range | Species | Citation |

| Healthy Mammal | Rat Liver | 2.1 ± 1.1 µmol/kg | Rattus norvegicus | [5] |

| Healthy Mammal | Rat Kidney | 1.8 ± 0.4 µmol/kg | Rattus norvegicus | [5] |

| Healthy Mammal | Rat Brain | 3.3 ± 0.6 µmol/kg | Rattus norvegicus | [5] |

| Healthy Human | Urine | 0 - 2 mmol/mol creatinine | Homo sapiens | [2] |

Table 1: Quantitative data of this compound in healthy animal tissues.

In the context of the human genetic disorder phenylketonuria (PKU), a deficiency in the PAH enzyme leads to a massive accumulation of phenylalanine and, consequently, high levels of this compound in the blood and urine.[4][6] This accumulation is the hallmark of the disease and is responsible for the associated severe neurological damage.[4]

In Plants

Plants synthesize the essential amino acid phenylalanine through two distinct pathways: the arogenate pathway and a microbial-like phenylpyruvate pathway.[7] The phenylpyruvate pathway utilizes this compound as a key intermediate.[7] This alternative pathway's flux increases under stress conditions that limit the primary arogenate pathway.[7] this compound metabolism in plants is also interconnected with the biosynthesis of the plant hormone auxin and plays a role in plant defense mechanisms.[8][9] For instance, rhizobacteria can produce phenylpyruvate, which enhances plant resistance to pathogens by fueling lignin (B12514952) biosynthesis.[8] In Arabidopsis thaliana, hydroxyphenylpyruvate reductases involved in tyrosine metabolism can also utilize this compound as a substrate.[10]

In Microorganisms

A variety of microorganisms are known to produce this compound. Some bacteria, such as those from the genera Proteus, Morganella, and Providencia, possess the enzyme phenylalanine deaminase, which converts phenylalanine to this compound.[11][12] This characteristic is utilized in the Phenylalanine Deaminase Test for bacterial identification.[13] The production of this compound has been optimized in several microorganisms for biotechnological applications. For example, submerged fermentation of Proteus vulgaris has been shown to yield significant amounts of this compound.[5][11][12][14] Engineered strains of Escherichia coli and other microorganisms like Zygosaccharomyces rouxii and Corynebacterium glutamicum have also been developed for enhanced this compound production.[7][11][15] Furthermore, certain gut bacteria, such as Lactobacillus plantarum, can produce this compound from dietary phenylalanine.[16]

| Microorganism | Production Method | This compound Yield | Citation |

| Proteus vulgaris | Optimized submerged fermentation | 1349 mg/L | [5] |

| Engineered Escherichia coli | Two-step bioconversion (3-L bioreactor) | 75.1 ± 2.5 g/L | [15] |

| Proteus vulgaris | Shake-flask fermentation | 358 mg/L | [12] |

Table 2: Microbial production of this compound.

Biosynthesis and Metabolism of this compound

The metabolic pathways involving this compound are crucial for understanding its biological roles. These pathways vary between different organisms.

Phenylalanine Metabolism in Animals

In animals, the primary fate of phenylalanine is its conversion to tyrosine. However, a minor pathway involves the transamination of phenylalanine to this compound, a reaction catalyzed by aminotransferases. This compound can then be further metabolized to other compounds like phenyllactic acid and phenylacetic acid. In PKU, this minor pathway becomes the major route for phenylalanine disposal due to the block in the primary pathway.

Caption: Phenylalanine metabolism in animals.

Phenylalanine Biosynthesis in Plants

Plants utilize both the arogenate and phenylpyruvate pathways for phenylalanine biosynthesis. The phenylpyruvate pathway, which is more active under certain stress conditions, involves the conversion of prephenate to this compound, followed by a transamination step to yield phenylalanine.[7]

Caption: Phenylalanine biosynthesis pathways in plants.

Microbial Metabolism

In microorganisms, this compound can be produced from phenylalanine via the action of phenylalanine deaminase.[13] It can also be an intermediate in the biosynthesis of phenylalanine. Furthermore, gut microbes can metabolize dietary phenylalanine to this compound, which is then converted to phenylacetic acid.[17]

Signaling and Pathophysiological Roles

Beyond its role as a metabolic intermediate, this compound exhibits biological activity and is implicated in certain signaling and pathophysiological processes.

Neurological Effects

In the context of PKU, the accumulation of this compound in the brain is neurotoxic.[4] It has been shown to inhibit key enzymes in brain energy metabolism, such as pyruvate (B1213749) kinase and glucose-6-phosphate dehydrogenase.[18][19][20][21][22] This inhibition can disrupt normal brain development and function, contributing to the severe cognitive impairments observed in untreated PKU patients.[4]

Caption: Inhibitory effects of PPA in the brain.

Role in Plant Defense

In plants, this compound is involved in defense mechanisms against pathogens. Rhizobacteria-produced phenylpyruvate can enhance a plant's resistance by stimulating the phenylpropanoid pathway, leading to the production of defense compounds like lignin.[8][9][23][24]

Experimental Protocols for Detection and Quantification

Accurate and sensitive detection and quantification of this compound are crucial for research and clinical diagnostics. Several analytical methods are available for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound. Reverse-phase HPLC with UV or fluorescence detection offers high sensitivity and specificity.[16][25][26][27]

Protocol: HPLC with Fluorescence Detection for this compound in Urine and Serum [26]

-

Sample Preparation:

-

To 0.2 ml of urine or serum, add an internal standard.

-

Acidify the sample with HCl.

-

Extract this compound with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the residue in a solution of 4'-hydrazino-2-stilbazole in aqueous methanol.

-

Heat the mixture to form the fluorescent hydrazone derivative.

-

-

HPLC Analysis:

-

Column: µBondapak Phenyl column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water containing a suitable buffer (e.g., phosphoric acid, replaced with formic acid for MS compatibility).[25]

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the hydrazone derivative.

-

Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

-

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000205) [hmdb.ca]

- 2. Phenylpyruvic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. eaglebio.com [eaglebio.com]

- 4. This compound | chemical compound | Britannica [britannica.com]

- 5. akjournals.com [akjournals.com]

- 6. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial allies: Enhancing plant defense via phenylpropanoid pathway and lignification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pure.psu.edu [pure.psu.edu]

- 15. Two-Step Production of this compound from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. This compound Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journalijecc.com [journalijecc.com]

- 24. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. Determination of this compound in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. helixchrom.com [helixchrom.com]

The Pivotal Role of Phenylpyruvic Acid in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyruvic acid (PPA), a keto acid derived from the amino acid phenylalanine, occupies a central crossroads in microbial metabolism. While recognized for its role in primary metabolism, its function as a key intermediate and precursor in the biosynthesis of a diverse array of secondary metabolites is of increasing interest to the scientific and pharmaceutical communities. These secondary metabolites exhibit a wide range of biological activities, from antimicrobial and antifungal properties to roles in microbial communication and pathogenesis. This technical guide provides an in-depth exploration of this compound's function in microbial secondary metabolism, offering quantitative data, detailed experimental protocols, and visual representations of the core metabolic and signaling pathways.

Core Functions of this compound in Microbial Secondary Metabolism

This compound serves as a critical precursor to a variety of secondary metabolites in bacteria and fungi. Its primary route of synthesis is through the oxidative deamination of L-phenylalanine, a reaction catalyzed by L-amino acid deaminases (LAADs) or through transamination reactions.[1][2][3] Once formed, PPA can be shunted into several biosynthetic pathways, leading to the production of compounds with significant biological activities.

A key metabolic route involving PPA is the Ehrlich pathway , particularly prominent in yeasts like Saccharomyces cerevisiae.[2][4][5] In this pathway, PPA undergoes decarboxylation to form phenylacetaldehyde, which is subsequently reduced to the fragrant compound 2-phenylethanol (B73330) or oxidized to phenylacetic acid.[5][6]

Furthermore, PPA is a direct precursor to phenyllactic acid (PLA) , a compound known for its antifungal properties.[7] The addition of PPA to the culture medium of lactic acid bacteria has been shown to significantly increase the production of PLA and enhance their antifungal activity against common food spoilage fungi like Aspergillus niger and Penicillium roqueforti.[7]

In the realm of fungal metabolism, PPA is implicated in the production of pyomelanin , a type of melanin (B1238610) pigment. Pyomelanin is synthesized through the catabolism of tyrosine or phenylalanine, where PPA is a key intermediate.[8] Melanin production in fungi is often associated with virulence and protection against environmental stressors.[9]

While a direct role for PPA as a signaling molecule in quorum sensing has not been definitively established, its derivatives, such as 2-phenylethanol, are known to have roles in microbial communication. The synthesis of such molecules places PPA at a crucial juncture in the production of compounds that can influence microbial community behavior.

Quantitative Data on this compound Production

The microbial production of this compound has been a subject of optimization studies, with a focus on maximizing yields for industrial and research purposes. The following tables summarize quantitative data from various studies on the microbial fermentation of PPA.

| Microorganism | Fermentation Scale | Key Parameters | PPA Titer (mg/L) | Reference |

| Proteus vulgaris | Shake Flask | - | 358 | [10] |

| Proteus vulgaris | 2-L Bioreactor (Batch) | Optimized Temperature: 34.5°C, pH: 5.12, Aeration: 0.5 vvm | 1349 | [10] |

| Proteus vulgaris | 2-L Bioreactor (Batch) | Optimized Medium: 119.4 g/L glucose, 3.68 g/L yeast extract, 14.85 g/L phenylalanine | 1349 | [11] |

| Proteus vulgaris | Bench-top Bioreactor (Fed-batch) | - | 2958 | [12] |

| Engineered Escherichia coli | Flask | Growing cells | 29,800 ± 2,100 | [13] |

| Engineered Escherichia coli | 3-L Bioreactor | Growing and resting cells | 75,100 ± 2,500 | [13] |

| Eubacterium nodatum | Shake Flask | - | 5.3 | [11] |

| Fermentation Parameter | Organism | Optimized Value | Impact on PPA Production | Reference |

| Temperature | Proteus vulgaris | 34.5°C | Maximized PPA concentration | [14] |

| pH | Proteus vulgaris | 5.12 | Maximized PPA concentration | [14] |

| Aeration | Proteus vulgaris | 0.5 vvm | Maximized PPA concentration | [14] |

| Glucose Concentration | Proteus vulgaris | 119.4 g/L | Increased PPA production up to this concentration | [11] |

| Yeast Extract Concentration | Proteus vulgaris | 3.68 g/L | Optimal for PPA production | [11] |

| L-phenylalanine Concentration | Proteus vulgaris | 14.85 g/L | Optimal for PPA production | [11] |

| L-phenylalanine Concentration | Engineered E. coli (growing cells) | 20.0 g/L | Optimized for biotransformation | [13] |

| L-phenylalanine Concentration | Engineered E. coli (resting cells) | 30 g/L | Optimized for biotransformation in a 3-L bioreactor | [13] |

Experimental Protocols

Phenylalanine Deaminase Test for Screening PPA-Producing Microorganisms

This colorimetric assay is a fundamental method for identifying microorganisms capable of converting phenylalanine to this compound.

-

Principle: The enzyme phenylalanine deaminase, present in some microorganisms, removes the amine group from phenylalanine, yielding this compound and ammonia. The addition of a 10% ferric chloride solution results in a green-colored complex in the presence of PPA.

-

Media Preparation (Phenylalanine Agar):

-

Phenylalanine: 2 g

-

Yeast Extract: 3 g

-

NaCl: 5 g

-

Na₂HPO₄: 1 g

-

Agar (B569324): 12 g

-

Distilled Water: 1000 mL

-

Adjust pH to 7.3. Autoclave for 15 minutes at 121°C.

-

-

Procedure:

-